molecular formula C24H25N3O B11465722 6-(4-isopropylbenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-(4-isopropylbenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11465722
M. Wt: 371.5 g/mol
InChI Key: TXLPMSDOYDISIM-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYL}-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2,5-DIMETHYL-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYL}-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. Industrial production methods may involve the use of high-throughput synthesis techniques to optimize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the phenyl rings. Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-DIMETHYL-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYL}-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines and their derivatives. Compared to these, 2,5-DIMETHYL-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYL}-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE may exhibit unique biological activities due to its specific structural features. Similar compounds include:

  • 2,5-DIMETHYL-3-PHENYL-6-{[4-(METHYL)PHENYL]METHYL}-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
  • 2,5-DIMETHYL-3-PHENYL-6-{[4-(ETHYL)PHENYL]METHYL}-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

Properties

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

2,5-dimethyl-3-phenyl-6-[(4-propan-2-ylphenyl)methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C24H25N3O/c1-15(2)19-12-10-18(11-13-19)14-21-16(3)25-23-22(20-8-6-5-7-9-20)17(4)26-27(23)24(21)28/h5-13,15,26H,14H2,1-4H3

InChI Key

TXLPMSDOYDISIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=C(C=C3)C(C)C)C)C4=CC=CC=C4

Origin of Product

United States

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